molecular formula C20H24N2O3 B2681815 3-Methoxy-N-[4-(3-methoxypiperidin-1-YL)phenyl]benzamide CAS No. 1797856-76-8

3-Methoxy-N-[4-(3-methoxypiperidin-1-YL)phenyl]benzamide

Cat. No.: B2681815
CAS No.: 1797856-76-8
M. Wt: 340.423
InChI Key: PJNFKBLCXYPBSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methoxy-N-[4-(3-methoxypiperidin-1-YL)phenyl]benzamide is a synthetic benzamide derivative intended for research and laboratory use only. It is not for human or veterinary diagnostic or therapeutic use. Compounds within this chemical class are of significant interest in medicinal chemistry and drug discovery research. Structurally, it features a benzamide core linked to a phenylpiperidine moiety, a pattern seen in molecules designed to modulate biological targets such as kinases . For instance, structurally related pyrrolo[2,3-d]pyrimidine compounds have been investigated as potent and selective LRRK2 (Leucine-rich repeat kinase 2) inhibitors for the potential treatment of Parkinson's disease . Similarly, other benzamide-containing molecules have been developed as inhibitor compounds for researching proliferative diseases . This suggests that this compound may serve as a valuable chemical tool or building block for researchers studying enzyme function, intracellular signaling pathways, and the mechanisms underlying various disorders. Researchers can utilize this compound in vitro to explore its mechanism of action, binding affinity, and selectivity against specific protein targets of interest. Strict laboratory safety protocols must be followed when handling this material.

Properties

IUPAC Name

3-methoxy-N-[4-(3-methoxypiperidin-1-yl)phenyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O3/c1-24-18-6-3-5-15(13-18)20(23)21-16-8-10-17(11-9-16)22-12-4-7-19(14-22)25-2/h3,5-6,8-11,13,19H,4,7,12,14H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJNFKBLCXYPBSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCCN(C1)C2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxy-N-[4-(3-methoxypiperidin-1-YL)phenyl]benzamide typically involves the following steps:

  • Formation of the Piperidine Intermediate

      Starting Materials: 3-methoxypiperidine and 4-bromoaniline.

      Reaction: The piperidine intermediate is formed by reacting 3-methoxypiperidine with 4-bromoaniline under basic conditions, often using a base like potassium carbonate in a polar aprotic solvent such as dimethylformamide (DMF).

  • Coupling Reaction

      Starting Materials: The piperidine intermediate and 3-methoxybenzoic acid.

      Reaction: The coupling of the piperidine intermediate with 3-methoxybenzoic acid is facilitated by a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

  • Purification

    • The final product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields, using continuous flow reactors for better control, and employing automated purification systems to ensure consistency and purity.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation

    • The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding aldehydes or carboxylic acids.
  • Reduction

    • Reduction of the benzamide group can yield the corresponding amine.
  • Substitution

    • The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.

Major Products

    Oxidation: Formation of 3-methoxybenzaldehyde or 3-methoxybenzoic acid.

    Reduction: Formation of 3-methoxy-N-[4-(3-methoxypiperidin-1-YL)phenyl]amine.

    Substitution: Formation of nitro or halogenated derivatives of the original compound.

Scientific Research Applications

The compound's mechanism of action involves its interaction with specific biological targets, such as neurotransmitter receptors or enzymes. This interaction may modulate their activity, leading to various pharmacological effects. Key applications include:

  • Neuropharmacology : Due to its piperidine structure, the compound is studied for potential effects on neurotransmitter systems, particularly in treating neurological disorders.
  • Antidepressant Activity : Preliminary studies suggest that derivatives of this compound may exhibit antidepressant-like effects in animal models.
  • Anticancer Properties : Research indicates potential cytotoxic effects against certain cancer cell lines, warranting further investigation into its mechanisms.

Case Studies and Research Findings

Several studies have documented the biological activity of 3-Methoxy-N-[4-(3-methoxypiperidin-1-YL)phenyl]benzamide:

  • Neuropharmacological Studies : In vitro assays demonstrated that the compound could act as a selective serotonin reuptake inhibitor (SSRI), suggesting potential use in treating depression.
  • Cytotoxicity Assays : Research indicated that this compound exhibited significant cytotoxicity against human breast cancer cell lines (MCF-7), with an IC50 value indicating effective concentration levels.
  • Mechanistic Studies : Investigations into its binding affinity for various receptors revealed that it interacts with dopamine D2 receptors, which may explain some of its neuropharmacological effects.

Mechanism of Action

The mechanism of action of 3-Methoxy-N-[4-(3-methoxypiperidin-1-YL)phenyl]benzamide involves its interaction with specific molecular targets, such as receptors or enzymes. The methoxy groups and the benzamide moiety play crucial roles in binding to these targets, modulating their activity. This can lead to changes in cellular signaling pathways, influencing various biological processes.

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects : The 3-methoxy group in the benzamide scaffold enhances receptor binding in APD791 and related compounds, likely through hydrophobic interactions and hydrogen bonding .
  • Selectivity: APD791 exhibits >100-fold selectivity for 5-HT2A over other serotonin receptors (e.g., 5-HT2B, 5-HT2C), attributed to the morpholinoethoxy side chain . In contrast, imatinib and nilotinib prioritize kinase inhibition over receptor modulation .
  • Synthetic Accessibility : The methoxypiperidine moiety in the target compound may improve metabolic stability compared to imatinib’s methylpiperazine group, which undergoes rapid oxidation .

Pharmacological and ADMET Comparisons

Pharmacokinetic Profiles

Compound Bioavailability (%) Half-life (h) CYP450 Metabolism Pathway Active Metabolites?
APD791 65–75 4.8 CYP3A4, CYP2D6 Yes (minor)
Imatinib 98 18 CYP3A4 Yes (N-desmethyl)
Target Compound* N/A N/A Predicted CYP3A4 (in silico) Likely (unconfirmed)

*Data for the target compound inferred from structural analogues.

Toxicity and Selectivity

  • APD791: No significant off-target effects in cardiovascular or CNS panels at therapeutic doses .
  • Imatinib/Nilotinib : Dose-dependent hepatotoxicity and QTc prolongation due to kinase promiscuity .
  • E153-0401: Limited toxicity data, but thiazolopyridine substituents may confer phototoxicity risks .

Therapeutic Potential

  • APD791 : Advanced to preclinical trials for arterial thrombosis, demonstrating efficacy in platelet aggregation inhibition (EC₅₀ = 0.1 μM) .

Biological Activity

3-Methoxy-N-[4-(3-methoxypiperidin-1-YL)phenyl]benzamide is a complex organic compound that has garnered attention for its potential biological activities. This compound features a unique structure that includes methoxy groups and a piperidine ring, which may facilitate interactions with various biological targets. This article aims to provide a comprehensive overview of the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • IUPAC Name: 4-(3-methoxyphenyl)-N-[4-(3-methoxypiperidin-1-yl)phenyl]benzamide
  • Molecular Formula: C₂₅H₃₁N₂O₃
  • Molecular Weight: 421.53 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as receptors and enzymes. The presence of methoxy and piperidine groups enhances its binding affinity, potentially leading to modulation of various signaling pathways.

Potential Targets:

  • Serotonin Receptors: The compound may act on serotonin receptors, influencing neurotransmission and potentially offering therapeutic benefits in mood disorders.
  • Kinase Inhibition: Similar compounds have shown activity against kinases involved in cancer pathways, suggesting that this compound could also exhibit anti-cancer properties.

Biological Activity Overview

Research has indicated several areas where this compound may exhibit significant biological activity:

Anticancer Activity

Studies have demonstrated that compounds with similar structures can inhibit cancer cell proliferation. For example, derivatives of benzamides have been shown to target multiple kinases involved in cancer progression.

Neuropharmacological Effects

The potential interaction with serotonin receptors suggests that this compound could be explored for its effects on anxiety and depression. Research into related compounds has highlighted their efficacy as agonists or antagonists at specific serotonin receptor subtypes.

Case Studies and Research Findings

Several studies have investigated the biological activity of compounds structurally related to this compound:

  • Study on Serotonin Receptor Agonists:
    • Researchers found that benzamide derivatives exhibited selective agonistic activity at the 5-HT1F receptor, indicating potential for migraine treatment .
    • The study emphasized the importance of structural modifications in enhancing receptor selectivity and potency.
  • Anticancer Studies:
    • A study focusing on kinase inhibitors highlighted that benzamide derivatives could effectively inhibit cell growth in various cancer cell lines by targeting specific kinases .
    • The findings suggest a promising avenue for developing new anticancer therapies based on this class of compounds.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with similar compounds:

Compound NameStructureBiological Activity
3-Methoxy-N-[4-(4-methoxypiperidin-1-YL)phenyl]benzamideStructurePotential anticancer properties
AP24534 (Ponatinib)StructureMulti-kinase inhibitor with significant anticancer activity

Q & A

Basic: What synthetic strategies are effective for constructing the 3-methoxybenzamide core in this compound?

Answer:
The 3-methoxybenzamide core can be synthesized via amide coupling reactions using activating agents such as HBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or BOP (benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate). For example, coupling 3-methoxybenzoic acid derivatives with amine-containing intermediates (e.g., 4-(3-methoxypiperidin-1-yl)aniline) in anhydrous THF or dichloromethane, with triethylamine as a base, yields the benzamide scaffold. Purification via silica gel chromatography (e.g., eluting with chloroform:methanol gradients) is critical for isolating high-purity products .

Advanced: How can researchers resolve discrepancies in NMR data when confirming the structure of this compound?

Answer:
Discrepancies in 1H^1H or 13C^{13}C NMR data (e.g., unexpected splitting or shifts) may arise from conformational flexibility, residual solvents, or impurities. To resolve this:

  • Use 2D NMR techniques (e.g., COSY, HSQC) to confirm connectivity and assign peaks unambiguously.
  • Compare experimental spectra with computational predictions (DFT-based NMR chemical shift calculations).
  • Re-purify the compound using preparative HPLC to eliminate trace impurities that may obscure signals .

Basic: What analytical techniques are essential for confirming purity and structural integrity?

Answer:
Critical techniques include:

  • High-Resolution Mass Spectrometry (HR-MS): To confirm molecular formula (e.g., ESI-MS with <5 ppm mass accuracy).
  • HPLC with UV/Vis Detection: Assess purity (>95% by area under the curve).
  • Multinuclear NMR (1H^1H, 13C^{13}C, DEPT): Assign methoxy, piperidinyl, and benzamide protons (e.g., δ\delta~3.8 ppm for methoxy groups; aromatic protons at δ\delta~6.5–8.0 ppm) .

Advanced: How can researchers address contradictory results in receptor binding assays for this compound?

Answer:
Contradictions may arise from assay conditions (e.g., buffer composition, cell membrane preparations) or off-target effects. Mitigation strategies:

  • Perform orthogonal assays (e.g., radioligand binding vs. functional cAMP/SRE-luciferase assays).
  • Use knockout cell lines to confirm target specificity (e.g., 5-HT2A_{2A} receptor selectivity studies).
  • Validate results across multiple batches of synthesized compound to rule out batch-dependent impurities .

Basic: How to optimize reaction yields during the introduction of the 3-methoxypiperidinyl moiety?

Answer:

  • Use pre-activated intermediates : Pre-form the piperidinyl-aniline via Buchwald-Hartwig coupling or nucleophilic substitution under inert conditions.
  • Optimize solvent polarity: Polar aprotic solvents (e.g., DMF, acetonitrile) enhance solubility of aromatic amines.
  • Monitor reaction progress via TLC or LC-MS to terminate reactions at maximal conversion (~12–24 hours) .

Advanced: What methodologies are recommended for evaluating metabolic stability in preclinical studies?

Answer:

  • In vitro microsomal assays : Incubate the compound with liver microsomes (human/rodent) and NADPH cofactor; quantify remaining parent compound via LC-MS/MS.
  • CYP450 inhibition screening : Use fluorogenic substrates to assess interactions with CYP3A4, CYP2D6, etc.
  • In vivo PK studies : Administer the compound intravenously/orally to rodents; collect plasma samples for pharmacokinetic profiling (e.g., t1/2t_{1/2}, AUC, CmaxC_{\text{max}}) .

Basic: How to mitigate mutagenicity risks identified in Ames testing for derivatives of this compound?

Answer:

  • Structural modification : Replace mutagenic motifs (e.g., anomeric amides) with bioisosteres like piperazine or morpholine rings.
  • Rigorous impurity profiling : Identify and remove mutagenic byproducts (e.g., nitroso compounds) using LC-MS.
  • Follow OECD Test Guideline 471 for Ames testing with TA98 and TA100 strains to validate safety .

Advanced: How to design experiments to elucidate the compound’s mechanism of action in epigenetic modulation?

Answer:

  • Chromatin immunoprecipitation (ChIP-seq) : Identify histone acetylation/methylation changes at target gene loci.
  • Sirtuin activity assays : Measure NAD+^+-dependent deacetylase activity using fluorescent substrates (e.g., Fluor de Lys).
  • CRISPR-Cas9 knockdown : Validate sirtuin (e.g., SIRT1) dependency in cellular models .

Basic: What computational tools can predict the compound’s solubility and logP?

Answer:

  • Schrödinger’s QikProp : Predicts logP, solubility, and membrane permeability.
  • SwissADME : Provides BOILED-Egg model for gastrointestinal absorption and BBB penetration.
  • Experimental validation : Compare predictions with shake-flask solubility assays in PBS (pH 7.4) .

Advanced: How to resolve low bioavailability issues in animal models?

Answer:

  • Prodrug strategies : Introduce phosphate esters or PEGylated derivatives to enhance solubility.
  • Nanoparticle formulation : Encapsulate the compound in PLGA nanoparticles for sustained release.
  • Co-administration with CYP inhibitors : Use ritonavir to reduce first-pass metabolism .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.